Cas no 7048-42-2 (2-(2-methoxy-5-methylphenyl)acetonitrile)

2-(2-methoxy-5-methylphenyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- (2-methoxy-5-methylphenyl)acetonitrile
- (2-methoxy-5-methylphenyl)-acetonitrile
- 2-(2-methoxy-5-methylphenyl)acetonitrile
- CS-0233784
- 7048-42-2
- SCHEMBL5479089
- DTXSID00407116
- EN300-13607
- AKOS009013071
- Z94597857
-
- インチ: InChI=1S/C10H11NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5H2,1-2H3CopyCopied
- InChIKey: PNSVXFHBPNXSFB-UHFFFAOYSA-N
- SMILES: Cc1ccc(c(c1)CC#N)OCCopyCopied
計算された属性
- 精确分子量: 161.08413
- 同位素质量: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33Ų
- XLogP3: 1.9
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 16-18 °C
- Boiling Point: 272.2±25.0 °C at 760 mmHg
- PSA: 33.02
2-(2-methoxy-5-methylphenyl)acetonitrile Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-(2-methoxy-5-methylphenyl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13607-0.05g |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
Enamine | EN300-13607-0.1g |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 0.1g |
$83.0 | 2023-02-09 | |
Enamine | EN300-13607-250mg |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95.0% | 250mg |
$116.0 | 2023-09-30 | |
A2B Chem LLC | AC90290-2.5g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 2.5g |
$682.00 | 2024-04-19 | |
A2B Chem LLC | AC90290-10g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 10g |
$1452.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304454-500mg |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 97% | 500mg |
¥4708.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304454-2.5g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 97% | 2.5g |
¥15472.00 | 2024-05-02 | |
Enamine | EN300-13607-5000mg |
2-(2-methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95.0% | 5000mg |
$908.0 | 2023-09-30 | |
1PlusChem | 1P0068LU-1g |
(2-METHOXY-5-METHYLPHENYL)ACETONITRILE |
7048-42-2 | 95% | 1g |
$384.00 | 2025-02-21 | |
A2B Chem LLC | AC90290-1g |
2-(2-Methoxy-5-methylphenyl)acetonitrile |
7048-42-2 | 95% | 1g |
$366.00 | 2024-04-19 |
2-(2-methoxy-5-methylphenyl)acetonitrile 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-(2-methoxy-5-methylphenyl)acetonitrileに関する追加情報
Introduction to 2-(2-methoxy-5-methylphenyl)acetonitrile (CAS No. 7048-42-2)
2-(2-methoxy-5-methylphenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 7048-42-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic nitrile derivative features a unique structural framework that has garnered considerable attention due to its potential applications in synthetic chemistry and medicinal chemistry. The compound's molecular structure, characterized by a benzene ring substituted with a methoxy group at the 2-position and a methyl group at the 5-position, coupled with an acetonitrile functional group, makes it a versatile intermediate for various chemical transformations.
The 2-(2-methoxy-5-methylphenyl)acetonitrile molecule exhibits notable electronic properties, which are influenced by the presence of the methoxy and methyl groups. These substituents not only affect the compound's solubility and reactivity but also contribute to its interaction with biological systems. The methoxy group, being electron-donating, can enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. On the other hand, the methyl group, while less influential in terms of electronic effects, contributes to steric hindrance and can influence the orientation of reactive sites on the benzene ring.
In recent years, 2-(2-methoxy-5-methylphenyl)acetonitrile has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is frequently utilized in the development of central nervous system (CNS) drugs, where its ability to cross the blood-brain barrier is of particular interest. The compound's nitrile group provides a reactive handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to enhance biological activity.
One of the most compelling aspects of 2-(2-methoxy-5-methylphenyl)acetonitrile is its role in the synthesis of bioactive molecules with potential therapeutic applications. For instance, researchers have leveraged this compound to develop novel analogs of known drugs that exhibit improved efficacy or reduced side effects. The structural flexibility offered by the 2-(2-methoxy-5-methylphenyl)acetonitrile core allows for diverse modifications, enabling the creation of libraries of compounds for high-throughput screening.
Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The benzene ring scaffold provides a stable platform for interactions with protein targets, while the nitrile group can serve as a site for covalent bond formation or as a precursor to other functional groups that enhance binding affinity. Additionally, the presence of both methoxy and methyl groups allows for fine-tuning of electronic and steric properties, which are crucial for optimizing drug-like characteristics such as solubility and metabolic stability.
The pharmaceutical industry has also shown interest in 2-(2-methoxy-5-methylphenyl)acetonitrile for its potential in developing treatments for neurological disorders. Its ability to interact with neurotransmitter receptors and ion channels makes it a valuable building block for neuroactive compounds. Researchers have synthesized derivatives of this compound that exhibit properties such as receptor selectivity and improved blood-brain barrier penetration, which are essential for effective CNS drug delivery.
Beyond pharmaceutical applications, 2-(2-methoxy-5-methylphenyl)acetonitrile finds utility in materials science and agrochemical research. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a precursor to conductive polymers or organic semiconductors. In agrochemistry, derivatives of this compound have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides that offer enhanced environmental compatibility.
The synthesis of 2-(2-methoxy-5-methylphenyl)acetonitrile typically involves classical organic reactions such as nucleophilic aromatic substitution or cross-coupling reactions. These methods leverage the reactivity of halogenated aromatic precursors or Grignard reagents to introduce the desired substituents onto the benzene ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 7048-42-2 more accessible for research and industrial applications.
In conclusion, 2-(2-methoxy-5-methylphenyl)acetonitrile (CAS No. 7048-42-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical research, particularly in the development of CNS drugs and kinase inhibitors. Furthermore, its utility in materials science and agrochemicals underscores its versatility as a chemical building block. As research continues to uncover new applications for this compound, its importance in advancing chemical innovation is likely to grow.
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